![molecular formula C17H21N3O3 B2698725 N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-08-2](/img/structure/B2698725.png)
N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The 2-oxo-1,2,3,4-tetrahydropyrimidine scaffold has been investigated for its antimicrobial and antiviral activities. Researchers have explored derivatives of this compound as potential agents against bacterial and viral infections .
- Some 2-oxo-1,2,3,4-tetrahydropyrimidines exhibit promising anticancer effects. Researchers have studied their impact on cancer cell lines, exploring their potential as chemotherapeutic agents .
- The 2-oxo-1,2,3,4-tetrahydropyrimidine core has shown anti-inflammatory properties. These compounds may modulate inflammatory pathways and provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Some derivatives of this scaffold act as adrenergic receptor antagonists. These compounds have potential applications in treating conditions like prostatic hyperplasia .
- Researchers have explored 2-oxo-1,2,3,4-tetrahydropyrimidines for various other pharmacological activities, including cardiovascular effects, analgesia, and neuroprotection .
- The 2-oxo-1,2,3,4-tetrahydropyrimidine moiety appears in several natural products, synthetic chemicals, and semi-synthetic compounds .
- Recent research has focused on environmentally friendly methods for synthesizing 2-oxo-1,2,3,4-tetrahydropyrimidines. For example, a one-pot synthesis involving methyl arenes, in situ urea generation, and eco-friendly lactic acid as a catalyst has been proposed .
Antimicrobial and Antiviral Applications
Anticancer Properties
Anti-Inflammatory Agents
Adrenergic Receptor Antagonists
Other Pharmacological Activities
Chemical Building Blocks and Synthetic Intermediates
Green Synthesis Approaches
properties
IUPAC Name |
N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)9-18-16(22)17(23)19-13-6-11-4-3-5-20-14(21)8-12(7-13)15(11)20/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRKZDLVLVBORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide |
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